![molecular formula C30H31NO7S B6289837 Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH CAS No. 864876-93-7](/img/structure/B6289837.png)
Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH” is a chemical compound used in peptide synthesis. It has a molecular weight of 549.64 . The compound appears as a white powder .
Molecular Structure Analysis
The IUPAC name of the compound is 3-[4-({[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(methylsulfanyl)butanoyl]oxy}methyl)phenoxy]propanoic acid . The InChI code is 1S/C30H31NO7S/c1-39-17-15-27(29(34)37-18-20-10-12-21(13-11-20)36-16-14-28(32)33)31-30(35)38-19-26-24-8-4-2-6-22(24)23-7-3-5-9-25(23)26/h2-13,26-27H,14-19H2,1H3,(H,31,35)(H,32,33)/t27-/m0/s1 .Physical And Chemical Properties Analysis
“this compound” is a white powder . It should be stored at 0 - 8°C .Scientific Research Applications
Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH is a widely used amino acid derivative in scientific research. It is used in peptide synthesis, protein engineering, and other biochemical research applications. It is also used in the production of antibodies and other biological molecules. In addition, it is used in the synthesis of peptide hormones, which are important for the regulation of physiological processes in the body.
Mechanism of Action
Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH is a protected amino acid derivative that is used in peptide synthesis and protein engineering. The main mechanism of action of this amino acid derivative is the formation of peptide bonds between two amino acids. These peptide bonds are formed through a process known as condensation, which involves the removal of a water molecule from the two amino acids. This process is facilitated by the presence of the Fmoc group, which acts as a protecting group and prevents the two amino acids from reacting with each other.
Biochemical and Physiological Effects
This compound is a widely used amino acid derivative in scientific research. It has been found to have a variety of biochemical and physiological effects. For example, it has been shown to be involved in the regulation of gene expression, protein synthesis, and cell signaling. In addition, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The advantages of using Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH in lab experiments include its high solubility in aqueous solutions, its ability to form peptide bonds quickly and efficiently, and its low cost. The main limitation of using this amino acid derivative is its instability, which can lead to inaccurate results if the experiment is not properly monitored.
Future Directions
The potential future directions of research involving Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH include its use in the development of new peptide-based drugs, its application in the development of new biopolymers, its use in the production of new biomaterials, and its potential role in the development of new diagnostic tools. Additionally, further research could be conducted on the biochemical and physiological effects of this amino acid derivative, as well as its potential applications in other areas of science.
Synthesis Methods
Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH is synthesized through a process known as Fmoc-solid phase peptide synthesis (Fmoc-SPPS). This process involves the use of Fmoc-protected amino acids, which are synthesized by reacting them with Fmoc-Cl. The resulting amino acid derivative is then coupled with the desired peptide sequence, which is then cleaved from the resin and deprotected to yield the desired peptide.
Safety and Hazards
properties
IUPAC Name |
3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoyl]oxymethyl]phenoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO7S/c1-39-17-15-27(29(34)37-18-20-10-12-21(13-11-20)36-16-14-28(32)33)31-30(35)38-19-26-24-8-4-2-6-22(24)23-7-3-5-9-25(23)26/h2-13,26-27H,14-19H2,1H3,(H,31,35)(H,32,33)/t27-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFYTONJOXFULV-MHZLTWQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.